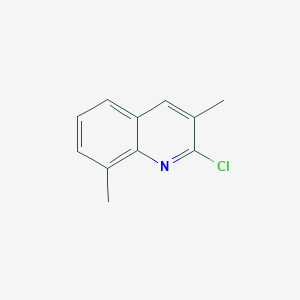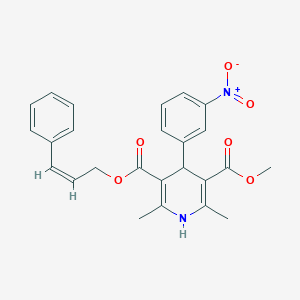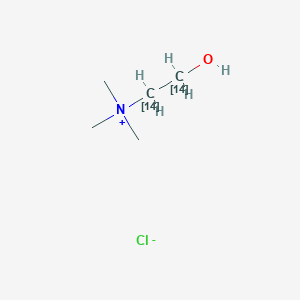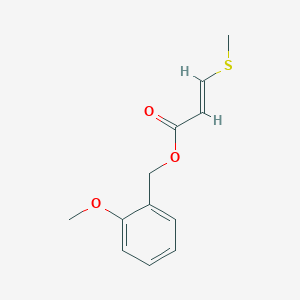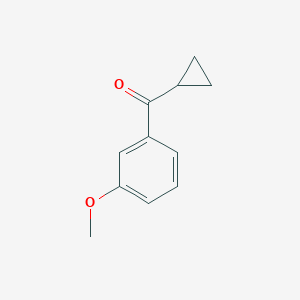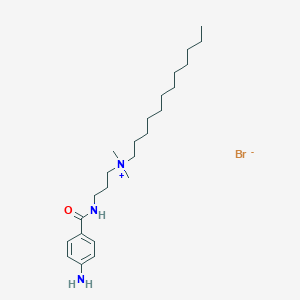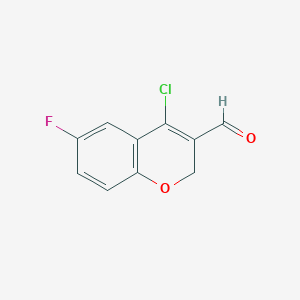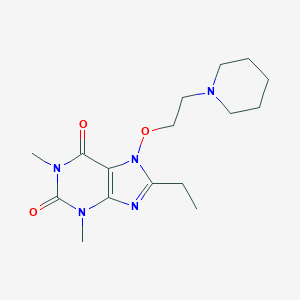
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-, is a methylxanthine derivative that has been used as a bronchodilator for over 70 years. It is commonly used to treat respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline is known to have a wide range of effects on the body, including its ability to relax smooth muscles, increase heart rate, and stimulate the central nervous system. In
作用机制
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to the relaxation of smooth muscles in the airways, which allows for easier breathing. Theophylline also has adenosine receptor antagonistic effects, which can lead to increased heart rate and stimulation of the central nervous system.
生化和生理效应
Theophylline has a wide range of effects on the body. In addition to its bronchodilator effects, it has been shown to have anti-inflammatory effects and to modulate immune responses. Theophylline has also been shown to improve blood flow and increase heart rate. It can also stimulate the central nervous system, leading to increased alertness and decreased fatigue.
实验室实验的优点和局限性
Theophylline has several advantages for lab experiments. It is relatively inexpensive and widely available. It has also been extensively studied, so there is a large body of literature on its effects. However, there are also some limitations to using theophylline in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. It also has a short half-life, which means that its effects may not be sustained over long periods of time.
未来方向
There are several future directions for research on theophylline. One area of interest is its potential as an anti-inflammatory agent. It has been shown to have anti-inflammatory effects in vitro, but more research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Another area of interest is its effects on the central nervous system. Theophylline has been shown to improve cognitive function in some studies, but more research is needed to determine its potential as a cognitive enhancer. Finally, there is interest in developing new derivatives of theophylline with improved pharmacological properties, such as longer half-life and increased selectivity for specific targets.
Conclusion
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-, is a widely used bronchodilator that has been studied extensively for its effects on respiratory disorders. It has a wide range of effects on the body, including its ability to relax smooth muscles, increase heart rate, and stimulate the central nervous system. Theophylline has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on theophylline, including its potential as an anti-inflammatory agent and cognitive enhancer, and the development of new derivatives with improved pharmacological properties.
合成方法
Theophylline can be synthesized from theobromine, which is found in cocoa beans. Theobromine is first converted to 3,7-dimethylxanthine, which is then converted to 1,3-dimethyluric acid. The final step involves the reaction of 1,3-dimethyluric acid with ethylene diamine and piperidine to form theophylline.
科学研究应用
Theophylline has been widely studied for its effects on respiratory disorders. It has been shown to improve lung function in patients with asthma and Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-. It has also been studied for its anti-inflammatory effects and its ability to modulate immune responses. Theophylline has also been studied for its effects on the cardiovascular system, including its ability to increase heart rate and improve blood flow.
属性
CAS 编号 |
19729-84-1 |
|---|---|
产品名称 |
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)- |
分子式 |
C16H25N5O3 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
8-ethyl-1,3-dimethyl-7-(2-piperidin-1-ylethoxy)purine-2,6-dione |
InChI |
InChI=1S/C16H25N5O3/c1-4-12-17-14-13(15(22)19(3)16(23)18(14)2)21(12)24-11-10-20-8-6-5-7-9-20/h4-11H2,1-3H3 |
InChI 键 |
JNEBFTUYNMCPCB-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1OCCN3CCCCC3)C(=O)N(C(=O)N2C)C |
规范 SMILES |
CCC1=NC2=C(N1OCCN3CCCCC3)C(=O)N(C(=O)N2C)C |
其他 CAS 编号 |
19729-84-1 |
同义词 |
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




